(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine
Description
(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine is a secondary amine featuring a neopentyl (2,2-dimethylpropyl) group and a 2-methoxypyridin-3-ylmethyl substituent. This compound is categorized as a specialty building block in organic synthesis, particularly for pharmaceuticals and agrochemicals due to its dual functional groups . Its structural uniqueness arises from the combination of a bulky aliphatic amine and an aromatic methoxypyridine moiety, which may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)9-13-8-10-6-5-7-14-11(10)15-4/h5-7,13H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNDRAFUJBDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine , a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound consists of a dimethylpropyl group linked to a methoxypyridine moiety via a methylamine bond. This configuration allows for diverse interactions within biological systems, primarily due to the presence of both aliphatic and aromatic components.
Structural Features
| Component | Description |
|---|---|
| Dimethylpropyl Group | Aliphatic chain contributing to lipophilicity |
| Methoxypyridine Moiety | Aromatic ring enhancing pharmacological properties |
| Methylamine Linkage | Facilitates interaction with biological targets |
Pharmacological Properties
The biological activity of (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine is influenced by its structural characteristics. Compounds containing pyridine rings often exhibit various pharmacological effects, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Pyridine derivatives have been associated with neuroprotective activities, potentially beneficial in treating neurodegenerative diseases .
- Anticancer Properties : Some pyridine-based compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the molecular structure can significantly affect the biological activity. For instance:
- Introduction of Functional Groups : Adding functional groups like methoxy or hydroxymethyl can enhance antimicrobial potency.
- Hydrophobicity and Lipophilicity : The balance between hydrophilicity and lipophilicity is crucial for optimal bioavailability and efficacy .
Antibacterial Activity
A study investigating compounds similar to (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine found that derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4–16 μg/mL against S. aureus and E. coli. The findings suggest that structural modifications can lead to enhanced antibacterial properties .
Neuroprotective Effects
Research into neuroprotective agents has highlighted the potential of pyridine derivatives in mitigating oxidative stress and apoptosis in neuronal cells. Compounds similar to (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine have shown promise in protecting neuronal integrity in vitro .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituent groups, aromatic systems, and backbone modifications. Key examples include:
| Compound Name | Molecular Formula | Key Features | Notable Properties | Reference |
|---|---|---|---|---|
| (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine | C₁₂H₂₀N₂O | Neopentyl + 2-methoxy-pyridinyl | Moderate steric bulk; potential for π-π interactions | |
| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | C₁₁H₁₁N₃O | Bipyridine core with methoxy group | Enhanced aromaticity; possible intercalation properties | |
| 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride | C₁₂H₁₇ClFN | Fluorophenyl + dimethylpropyl | Electron-withdrawing fluorine affects reactivity | |
| Methyl(2-methylpropyl)amine | C₅H₁₃N | Simple branched aliphatic amine | High volatility; limited solubility in polar solvents | |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₅N₅ | Pyrazole-pyridine hybrid | Heterocyclic diversity; metal coordination potential |
Key Observations :
- Aromatic Interactions : The 2-methoxypyridinyl group enables π-π stacking, unlike fluorophenyl analogs, which prioritize electronic effects .
- Heterocyclic Diversity : Pyrazole- and imidazole-containing analogs (e.g., [1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine) exhibit enhanced hydrogen-bonding capabilities, relevant in drug design .
Physicochemical Properties
- Solubility : The methoxypyridine moiety improves water solubility compared to purely aliphatic amines (e.g., methyl(2-methylpropyl)amine) but less than hydrophilic heterocycles like pyridin-2-amine derivatives .
- Stability : Neopentyl groups confer resistance to oxidative degradation, whereas fluorophenyl analogs may exhibit higher metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
